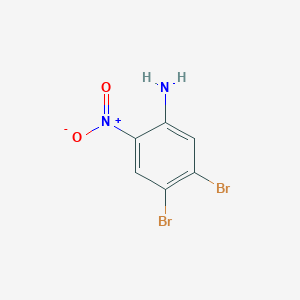

4,5-Dibromo-2-nitroaniline

Description

4,5-Dibromo-2-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₃Br₂N₂O₂) is a halogenated nitroaniline derivative synthesized through a multi-step process involving bromination, acetylation, nitration, and hydrolysis. Its synthesis starts with 3-bromoaniline, which undergoes sequential bromination and nitration to yield the final product with a total yield of 51% .

This compound serves as a precursor in pharmaceutical research, particularly in synthesizing dihydroquinoxalinone derivatives for biological evaluation . Its reactivity, such as hydrogenation with Raney Nickel under 55 psi H₂, demonstrates its utility in generating reduced intermediates for further functionalization .

Properties

Molecular Formula |

C6H4Br2N2O2 |

|---|---|

Molecular Weight |

295.92 g/mol |

IUPAC Name |

4,5-dibromo-2-nitroaniline |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |

InChI Key |

QIDSVLUIWDDFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

4,5-Dibromo-2-nitroaniline belongs to a class of halogenated nitroanilines. Key structural analogs include compounds with varying halogen substituents (Br vs. Cl), positional isomers, and derivatives with additional functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparison Points

Substituent Effects :

- Halogen Type : Bromine imparts higher molecular weight and lipophilicity compared to chlorine, influencing solubility and biological activity. For instance, this compound’s bromine substituents enhance steric hindrance, slowing reduction kinetics compared to 4,5-Dichloro-2-nitroaniline .

- Positional Isomerism : 2,4-Dibromo-6-nitroaniline (vs. This compound) exhibits distinct electronic properties due to nitro group placement, altering its reactivity in electrophilic substitutions .

Synthetic Utility :

- This compound is selectively etherified at the C5 position to synthesize diphenyl ethers, a step critical in developing antiviral agents .

- Chlorinated analogs like 4,5-Dichloro-2-nitroaniline are cheaper to produce but less effective in reactions requiring strong electron-withdrawing groups .

Thermal Stability :

- The brominated analog’s higher melting point (197–205°C) vs. unsubstituted nitroanilines (e.g., 2-nitroaniline, mp 70–74°C ) reflects enhanced intermolecular forces from halogen bonds.

Biological Relevance :

- Bromine’s hydrophobicity increases cell membrane penetration, making this compound a preferred intermediate in drug discovery over chlorine analogs .

Research Findings and Discrepancies

- Melting Point Variability : The observed discrepancy in melting points (197–199°C vs. 204–205°C) may arise from polymorphic forms or impurities during synthesis .

- Hydrogenation Efficiency : this compound requires Raney Nickel and high-pressure H₂ for reduction, whereas dichloro analogs react under milder conditions due to smaller halogen size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.